1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
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Overview
Description
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 3-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Preparation of 2,5-Dimethoxybenzyl Chloride: This intermediate is synthesized by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 1-(2,5-Dimethoxybenzyl)piperazine: The 2,5-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(2,5-dimethoxybenzyl)piperazine.
Alkylation with 3-Methylcyclohexyl Bromide: Finally, 1-(2,5-dimethoxybenzyl)piperazine is alkylated with 3-methylcyclohexyl bromide in the presence of a strong base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(2,5-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxybenzyl)-4-(3-methylphenyl)piperazine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2,5-Dimethoxybenzyl)-4-(3-methylbutyl)piperazine: Similar structure but with a butyl group instead of a cyclohexyl group.
1-(2,5-Dimethoxybenzyl)-4-(3-methylpropyl)piperazine: Similar structure but with a propyl group instead of a cyclohexyl group.
Uniqueness
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of both a 2,5-dimethoxybenzyl group and a 3-methylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H32N2O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-6-18(13-16)22-11-9-21(10-12-22)15-17-14-19(23-2)7-8-20(17)24-3/h7-8,14,16,18H,4-6,9-13,15H2,1-3H3 |
InChI Key |
UCKWNIGSCCMYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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